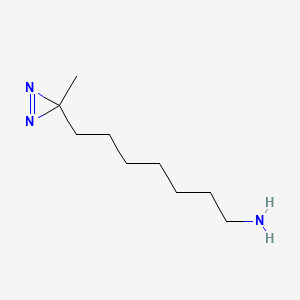
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine: is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The diazirine ring is particularly notable for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it useful in photoaffinity labeling and other photochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine typically involves the formation of the diazirine ring followed by the attachment of the heptanamine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. For example, the reaction of a heptanamine derivative with a diazirine precursor in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and purification systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is used as a photoaffinity labeling reagent. The diazirine ring can be activated by ultraviolet light to form a reactive carbene intermediate, which can covalently bind to nearby molecules, allowing researchers to study molecular interactions and binding sites .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photoactivatable diazirine group allows for precise mapping of interaction sites within complex biological systems .
Medicine: Its ability to form covalent bonds with target molecules makes it useful for identifying drug targets and developing new therapeutic agents .
Industry: In industrial applications, this compound can be used in the development of new materials and coatings. Its photoreactive properties make it suitable for creating surface modifications and functionalizing materials for specific applications .
Mechanism of Action
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the system being studied .
Comparison with Similar Compounds
- (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is unique due to its longer heptanamine chain, which can influence its reactivity and binding properties. The presence of the heptanamine chain may also affect the compound’s solubility and interaction with biological molecules, making it suitable for specific applications where other diazirine compounds may not be as effective .
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
7-(3-methyldiazirin-3-yl)heptan-1-amine |
InChI |
InChI=1S/C9H19N3/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8,10H2,1H3 |
InChI Key |
ZRAQBHJNHONYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















